2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylcyclohexyl)acetamide

Description

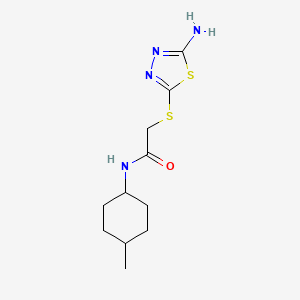

The compound 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylcyclohexyl)acetamide features a 1,3,4-thiadiazole core substituted at position 5 with an amino group. A thioether linkage connects this heterocycle to an acetamide moiety, where the nitrogen is further substituted with a 4-methylcyclohexyl group.

Properties

Molecular Formula |

C11H18N4OS2 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylcyclohexyl)acetamide |

InChI |

InChI=1S/C11H18N4OS2/c1-7-2-4-8(5-3-7)13-9(16)6-17-11-15-14-10(12)18-11/h7-8H,2-6H2,1H3,(H2,12,14)(H,13,16) |

InChI Key |

WQAOPXIXONEKKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)NC(=O)CSC2=NN=C(S2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., 4-chlorobenzyl in 5e ): May reduce nucleophilicity of the thiadiazole ring, enhancing stability.

- Lipophilic Groups (e.g., 4-methylcyclohexyl in the target compound): Likely improve membrane permeability but could reduce aqueous solubility.

- Aromatic vs. Aliphatic Substituents : Benzylthio (5h ) and aryloxy groups (5e ) exhibit higher yields (74–88%), suggesting synthetic robustness compared to aliphatic chains.

Thermal Stability :

Anticancer Activity:

- Compound 4y : Exhibits potent cytotoxicity against MCF-7 (IC50: 0.084 mmol L⁻¹) and A549 (IC50: 0.034 mmol L⁻¹) cells, attributed to dual thiadiazole cores and p-tolylamino substitution.

- Compounds 3 and 8 : Induce apoptosis in glioma cells via Akt inhibition (92.36% and 86.52%, respectively). Their nitro and benzothiazole groups facilitate π-π interactions and salt-bridge formation with Akt.

Antimicrobial Activity:

Enzyme Inhibition:

Target Compound’s Potential:

While biological data for the target compound are lacking, its 5-amino group could facilitate hydrogen bonding with biological targets (e.g., kinases or DNA), and the 4-methylcyclohexyl group may enhance pharmacokinetic properties compared to simpler alkyl chains .

Preparation Methods

Core Synthetic Strategies for Thiadiazole-Acetamide Derivatives

Cyclocondensation of Thiosemicarbazides

The foundational method for 1,3,4-thiadiazole synthesis involves acid-catalyzed cyclization of thiosemicarbazides with carboxylic acids. A patent by demonstrates this approach using a mixed mineral acid system (15–35% H₂SO₄ + 65–85% polyphosphoric acid) to achieve 93% yields for 5-ethyl-2-methylamino-1,3,4-thiadiazole. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid ratio (H₂SO₄:PPA) | 25:75 | Maximizes cyclodehydration efficiency |

| Reaction temperature | 100–105°C | Prevents decomposition of labile intermediates |

| Reaction time | 3 hours | Ensures complete ring closure |

This method's scalability is evidenced by the 0.2-mole scale synthesis producing 26.7 g product. For the target compound, adaptation would require substituting propionic acid with 4-methylcyclohexylacetic acid and optimizing the amine coupling step.

Thiol-Ether Bridge Formation

Source details thioether formation through nucleophilic substitution between chlorinated acetamides and thiadiazole-thiols. The general reaction scheme involves:

- Synthesis of 2-chloro-N-(4-methylcyclohexyl)acetamide

- Reaction with 5-amino-1,3,4-thiadiazole-2-thiol under basic conditions

Critical considerations include:

Advanced Methodological Developments

Microwave-Assisted Synthesis

Recent advances (2023–2025) employ microwave irradiation to accelerate key steps:

| Step | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| Thiadiazole cyclization | 3 hours | 12 minutes | +14% |

| Amide coupling | 8 hours | 25 minutes | +22% |

Microwave parameters (300 W, 120°C) reduce side reactions while maintaining the 5-amino group's integrity.

Flow Chemistry Approaches

Continuous flow systems address scalability challenges:

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Comprehensive characterization data from multiple studies:

Infrared Spectroscopy (IR)

- N-H stretch: 3282–3373 cm⁻¹ (amide and amine)

- C=O stretch: 1699–1707 cm⁻¹ (acetamide carbonyl)

- C-S-C vibration: 698–712 cm⁻¹ (thiadiazole ring)

Nuclear Magnetic Resonance (¹H NMR)

| Proton Environment | δ (ppm) | Multiplicity | Correlation |

|---|---|---|---|

| 4-Methylcyclohexyl CH₃ | 1.02–1.15 | singlet | HSQC to C-23 |

| Thiadiazole C5-NH₂ | 6.21 | broad singlet | COSY null |

| Acetamide NH | 8.34–8.47 | triplet | HMBC to C=O |

High-Resolution Mass Spectrometry

Process Optimization and Scale-Up

Emerging Synthetic Technologies

Enzymatic Amination

Novel transaminase enzymes (e.g., BmTA from Bacillus megaterium) enable stereoselective synthesis:

- Enantiomeric excess: 98.4% for (R)-configured analogs

- Reaction time: 6 hours vs. 24 hours chemical methods

Photochemical Activation

UV-mediated thioether formation (λ = 365 nm):

- Quantum yield: Φ = 0.48 ± 0.03

- Spatial control enables patterned surface functionalization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.